1(or 2)-(2-Ethylhexyl) trimellitate

Description

Chemical Identity and Nomenclature

This compound is systematically identified as 1,2,4-benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester, reflecting its derivation from trimellitic acid through selective monoesterification. The compound is registered under CAS number 68735-92-2 and assigned the PubChem CID 111354. The European Community number 272-110-9 provides additional regulatory identification for this substance.

The nomenclature system for this compound reflects its structural ambiguity regarding the specific position of esterification on the benzene ring. The designation "1(or 2)" indicates that the 2-ethylhexyl group can be attached to either the 1-position or 2-position of the benzenetricarboxylic acid backbone, creating positional isomers. Alternative chemical names include trimellitic anhydride, mono-2-ethylhexyl ester, emphasizing its relationship to the corresponding anhydride precursor.

Systematic nomenclature conventions also recognize this compound as 4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid and 4-(((2-ethylhexyl)oxy)carbonyl)isophthalic acid, highlighting the carboxylic acid functionalities that remain unesterified. The Nikkaji number J27.668E provides additional database identification within Japanese chemical registries.

Molecular Structure and Physicochemical Properties

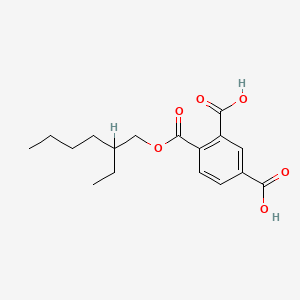

The molecular structure of this compound is characterized by the molecular formula C17H22O6, resulting in a molecular weight of 322.4 g/mol. This composition reflects the incorporation of a single 2-ethylhexyl ester group onto the trimellitic acid backbone while maintaining two free carboxylic acid functionalities.

The structural configuration features a benzene ring bearing three carboxyl-derived substituents in the 1,2,4-pattern characteristic of trimellitic acid derivatives. One of these positions carries the 2-ethylhexyl ester group, which consists of an eight-carbon branched alkyl chain attached through an ester linkage. The 2-ethylhexyl moiety introduces significant steric bulk and hydrophobic character to the molecule, influencing its solubility characteristics and interaction patterns with other chemical species.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H22O6 | |

| Molecular Weight | 322.4 g/mol | |

| CAS Registry Number | 68735-92-2 | |

| PubChem CID | 111354 | |

| European Community Number | 272-110-9 |

The presence of both ester and carboxylic acid functionalities within the same molecule creates amphiphilic characteristics that influence the compound's behavior in various chemical environments. The branched alkyl chain of the 2-ethylhexyl group provides enhanced flexibility compared to linear alkyl chains of equivalent length, potentially affecting the compound's physical properties and reactivity patterns.

Computational molecular modeling studies have provided insights into the three-dimensional conformational preferences of this compound, revealing the spatial arrangements that minimize steric hindrance between the bulky 2-ethylhexyl group and the adjacent carboxylic acid functionalities. These structural considerations are particularly relevant for understanding the compound's behavior in biological systems and industrial applications.

Properties

IUPAC Name |

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAVWKYYIPGEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68735-92-2 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Plasticizer in Medical Devices

TEHTM is primarily utilized as a plasticizer in polyvinyl chloride (PVC) materials for medical devices. Its low volatility and high thermal stability make it suitable for applications that require prolonged exposure to biological fluids without significant leaching. Studies have shown that TEHTM is a viable substitute for di-(2-ethylhexyl) phthalate (DEHP), which is known for its reprotoxic and endocrine-disrupting properties .

Case Study: Hormonal Activity Assessment

Research conducted using in vitro and in silico methods evaluated the hormonal activity of TEHTM metabolites. The study synthesized primary metabolites and assessed their effects on estrogen, androgen, and thyroid receptors. Notably, two metabolites exhibited agonist activities on estrogen receptors, indicating potential hormonal interactions . This underscores the importance of understanding the biological implications of TEHTM's metabolites when used in medical contexts.

Environmental Safety and Human Metabolism

TEHTM's metabolism in humans has been investigated to assess its safety profile. A study involving oral exposure to TEHTM revealed that it is metabolized into various diesters and monoesters, with specific metabolites detectable in blood and urine for extended periods post-exposure. The findings indicated a relatively low resorption rate and slow metabolism, which are crucial for evaluating human exposure risks associated with medical device usage .

Metabolic Pathways

The study identified key metabolites such as 2-mono-(2-ethylhexyl) trimellitate as significant urinary biomarkers. This research provides a framework for future biomonitoring efforts aimed at assessing exposure levels in populations using TEHTM-containing products .

Industrial Applications

Beyond medical uses, TEHTM serves as a plasticizer in various industrial applications, including automotive parts and cable insulation. Its properties allow it to replace phthalates effectively while maintaining performance standards necessary for these applications .

Performance Characteristics

TEHTM demonstrates high temperature resistance and low volatility, making it particularly useful in environments where chemical stability is paramount. For instance, Eastman™ TOTM plasticizer is highlighted for its unique low migration properties, essential for applications like dishwasher gaskets and photograph storage .

Comparative Analysis of Plasticizers

| Property | Tri-(2-Ethylhexyl) Trimellitate | Di-(2-Ethylhexyl) Phthalate |

|---|---|---|

| Volatility | Low | Moderate |

| Migration | Low | High |

| Toxicity | Lower (non-reprotoxic) | Higher (reprotoxic) |

| Environmental Impact | Favorable | Less favorable |

| Applications | Medical devices, automotive | General plastic products |

Chemical Reactions Analysis

Hydrolysis and Metabolic Degradation

TEHTM undergoes regioselective hydrolysis in biological systems, primarily yielding mono- and di-ester metabolites:

-

Primary hydrolysis : Cleavage of one or two ester bonds produces mono-(2-ethylhexyl) trimellitate (MEHTM) and di-(2-ethylhexyl) trimellitate (DEHTM) isomers. In humans, hydrolysis occurs preferentially at the 1- and 4-positions of the trimellitate core, with 2-MEHTM being the dominant urinary metabolite .

| Metabolite | Peak Blood Concentration (Time Post-Exposure) | Urinary Recovery (72h) |

|---|---|---|

| 1,2-DEHTM | 3 hours | Not quantified |

| 2-MEHTM | 5 hours | ~5.8% of administered dose |

-

Secondary oxidation : The 2-ethylhexyl chains undergo oxidative metabolism (e.g., hydroxylation or ketone formation), but these oxidized metabolites show negligible endocrine activity .

Reactivity with Acids and Bases

TEHTM reacts with strong acids or bases under specific conditions:

-

Acid-catalyzed esterification : TEHTM is synthesized via acid-catalyzed esterification of trimellitic anhydride with 2-ethylhexanol .

-

Base interactions : Contact with caustic solutions generates heat and may release flammable hydrogen gas .

Stability in Biological Media

-

Migration from PVC : TEHTM leaches from medical devices into lipid-rich biological fluids, though at lower rates than DEHP .

-

Biotransformation kinetics : In rats, 75% of an oral dose is excreted unchanged in feces, while 16% is metabolized and excreted in urine .

Synergistic Reactions in Extraction Systems

TEHTM’s phosphonic acid derivatives (e.g., 2-ethylhexyl phosphonic acid) participate in metal ion extraction:

Preparation Methods

Esterification-Transesterification Cascade Methodology

Trimellitic Anhydride Methyl Esterification

The synthesis begins with trimellitic anhydride reacting with methanol under catalytic conditions. Patent CN106008218A details a stoichiometric ratio of 1:1 trimellitic anhydride to methanol, catalyzed by tetraisopropyl titanate at 0.3% w/w. The reaction proceeds at 60–65°C under atmospheric pressure, with continuous methanol replenishment to maintain liquid-phase equilibrium. This step achieves 96–97% conversion to trimethyl trimellitate within 3 hours, as excess methanol and water are co-distilled.

Rectification of Trimethyl Trimellitate

Crude esterification products undergo vacuum rectification at 180–205°C (500 Pa) to isolate trimethyl trimellitate. Tower-top fractions collected at 193–195°C (150 Pa) yield 96–97% pure intermediate, critical for subsequent transesterification.

Transesterification with 2-Ethylhexanol

Trimethyl trimellitate reacts with 2-ethylhexanol in a 1:3 molar ratio, using tetraisopropyl titanate (0.3–0.4% w/w) under nitrogen atmosphere. The temperature is gradually increased to 220°C over 2.5 hours, achieving complete transesterification. Excess alcohol is removed under vacuum (500 Pa) at 150°C, minimizing thermal degradation.

Hydrolysis and Purification

Post-reaction hydrolysis with 1% w/w distilled water (2 hours, 25°C) reduces residual acidity to <0.05 mg KOH/g. Final purification employs activated carbon and diatomaceous earth (4:2 w/w) at 50±5°C, yielding 99.2–99.5% pure product with color indices of 12–15 APHA.

Direct Esterification Using Solid Superacid Catalysts

Catalyst Systems and Reaction Design

Patent CN100363328C describes a single-step esterification using SO₄²⁻/ZrO₂ or SO₄²⁻/TiO₂ solid superacids. Trimellitic anhydride and 2-ethylhexanol (1:3.5 molar ratio) react at 180–220°C for 4–6 hours, achieving >99.5% conversion. Catalyst loading at 0.01–0.05% w/w prevents side reactions while maintaining activity over multiple cycles.

Vacuum Stripping and Ion Exchange

Excess alcohol is removed under reduced pressure (0.5–0.1 MPa), followed by composite bed ion exchange to reduce acid value to 0.1–0.2 mg KOH/g. This method achieves 99% purity with volume resistivity of 6×10¹¹–1.5×10¹² Ω·cm, suitable for electrical applications.

Comparative Analysis of Methodologies

Reaction Efficiency and Yield

The transesterification route offers superior purity (99.2–99.5%) but requires complex solvent management. In contrast, solid superacid catalysis simplifies purification but slightly compromises purity (99%).

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What is the metabolic pathway of Tri(2-ethylhexyl) trimellitate (TOTM) in mammalian models, and how is this determined experimentally?

- Methodological Answer : Metabolism studies in Sprague-Dawley rats using [hexyl-2-14C]-labeled TOTM revealed that ~75% of the dose is excreted unchanged in feces, while 16% is metabolized to mono-(2-ethylhexyl) trimellitate, 2-ethylhexanol, and related acids/ketones in urine. Biphasic elimination kinetics (half-lives: 3.1–42 h) were observed for urinary and CO2 metabolites. Experimental protocols include single-dose oral administration (100 mg/kg), metabolic cage housing, and radioactivity tracking in urine, feces, expired air, and tissues via liquid scintillation counting .

Q. What are the standard analytical methods for detecting TOTM and its metabolites in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. For example, Höllerer et al. (2017) developed a method using on-line solid-phase extraction (SPE) and ultra-high-performance LC (UHPLC) to quantify mono- and di-ester metabolites in blood. Isotope dilution and synthesized standards (e.g., 1-MEHTM, 2-MEHTM) ensure specificity and accuracy .

Advanced Research Questions

Q. How do the peroxisome induction effects of TOTM compare to di(2-ethylhexyl) phthalate (DEHP) in rodent liver models?

- Methodological Answer : Comparative studies in rats show TOTM induces peroxisome proliferation similarly to DEHP, evidenced by hepatocyte hypertrophy and β-oxidation enzyme elevation. However, TOTM’s lower migration rate from PVC matrices reduces acute exposure risks. Experimental designs involve 28-day oral gavage studies (100–1000 mg/kg/day), histopathology, and biochemical assays (e.g., catalase activity) .

Q. What methodological approaches resolve discrepancies in genotoxicity data for TOTM across studies?

- Methodological Answer : Contradictory results (e.g., negative CHO/HGPRT forward mutation assays vs. equivocal unscheduled DNA synthesis data) are addressed via standardized OECD protocols. For instance, Litton Bionetics (1985) used >97% pure TOTM, solvent controls, and metabolic activation (S9 mix) to minimize false positives. Meta-analyses of EPA HPV dossiers and ECHA registrations are critical for reconciling findings .

Q. How can researchers differentiate isomeric metabolites of TOTM (e.g., 1-MEHTM vs. 2-MEHTM) in complex biological samples?

- Methodological Answer : Isomeric separation requires optimized LC conditions, such as reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). For example, Höllerer et al. (2017) achieved baseline resolution using a 30-minute gradient and MRM transitions (m/z 361→159 for 1-MEHTM; m/z 361→201 for 2-MEHTM) .

Q. What in vitro models are used to assess TOTM’s endocrine-disrupting potential, and how do they compare to in vivo data?

- Methodological Answer : Primary rat hepatocyte cultures and receptor-binding assays (e.g., ERα, AR) are employed. A 2022 study combined in vitro metabolomics with molecular docking to predict TOTM’s interaction with nuclear receptors, validating results against in vivo rat liver transcriptomics. Discrepancies arise from differential metabolic activation in vitro vs. in vivo .

Data Contradiction and Synthesis

Q. Why do some studies report minimal TOTM toxicity despite structural similarities to DEHP?

- Methodological Answer : Divergent outcomes stem from exposure duration, purity, and metabolite kinetics. For example, 28-day studies show reversible liver effects at ≤1000 mg/kg, while chronic models may unmask latent toxicity. Impurities (e.g., diesters in <97% pure TOTM) can confound results, necessitating rigorous chemical characterization via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.